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molecular formula C10H10N4 B8660102 2-Hydrazino-5-phenylpyrimidine

2-Hydrazino-5-phenylpyrimidine

Cat. No. B8660102
M. Wt: 186.21 g/mol
InChI Key: LMFJCTVBDCMPAI-UHFFFAOYSA-N
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Patent
US04209621

Procedure details

To a solution of 5.4 g. of 2-chloro-5-phenylpyrimidine in 25 ml. of pyridine is added 25 ml. of hydrazine hydrate. The mixture is heated on a steam bath for one hour with occasional swirling. Water is added and the material that is separated is collected and crystallized from methanol to give 4.5 g. of the product of the Example, m.p. 155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][N:3]=1.N1C=CC=CC=1.O.[NH2:21][NH2:22]>O>[NH:21]([C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][N:3]=1)[NH2:22] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on a steam bath for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the material that is separated
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
crystallized from methanol
CUSTOM
Type
CUSTOM
Details
to give 4.5 g

Outcomes

Product
Name
Type
Smiles
N(N)C1=NC=C(C=N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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